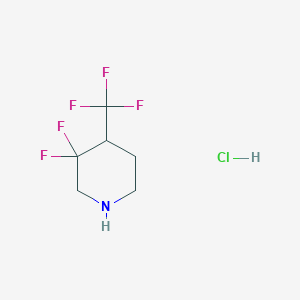

3,3-ジフルオロ-4-(トリフルオロメチル)ピペリジン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride” is a chemical compound with the CAS Number: 2243520-69-4 . It has a molecular weight of 225.59 . It is typically stored at a temperature of 4°C . The compound is usually in the form of a powder .

Molecular Structure Analysis

The IUPAC name for this compound is 3,3-difluoro-4-(trifluoromethyl)piperidine hydrochloride . The InChI code for this compound is 1S/C6H8F5N.ClH/c7-5(8)3-12-2-1-4(5)6(9,10)11;/h4,12H,1-3H2;1H .Chemical Reactions Analysis

While specific chemical reactions involving “3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride” are not available, it’s known that trifluoromethylated piperidines can be involved in C,N-cross coupling reactions .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 225.59 . The SMILES string for this compound is FC1(F)CCCNC1 .科学的研究の応用

- トリフルオロメチルピリジン: この化合物中のトリフルオロメチル基は、その生物活性に貢献しています。研究者は、新規農薬の設計におけるその使用を調査してきました。 これらの化合物は、害虫や病気に対する効果を高める可能性があります .

有機合成と医薬品化学

農薬

要約すると、3,3-ジフルオロ-4-(トリフルオロメチル)ピペリジン塩酸塩は、有機合成、農薬研究、および医薬品試験において重要な役割を果たします。 そのトリフルオロメチル基は独特の特性を与え、革新的な科学的研究のための貴重なツールとなっています . さらに詳細または追加のアプリケーションが必要な場合は、お気軽にお問い合わせください! 😊

作用機序

The mechanism of action of DTFP is not well understood, and further research is required to elucidate its mode of action. However, studies have shown that DTFP interacts with certain receptors in the brain and has an effect on the central nervous system.

Biochemical and Physiological Effects:

DTFP has been shown to have an effect on the central nervous system, and it has been studied for its potential use as a treatment for various neurological disorders. Studies have shown that DTFP has anxiolytic and antidepressant effects, and it has been shown to improve cognitive function in animal models.

実験室実験の利点と制限

DTFP has several advantages for use in laboratory experiments. It is readily available and easy to synthesize, and it has a high purity. DTFP is also stable under a wide range of conditions, which makes it suitable for use in various experimental conditions. However, DTFP has some limitations, such as its potential toxicity, which requires caution when handling the compound.

将来の方向性

There are several future directions for research on DTFP. One area of research is the elucidation of the mechanism of action of DTFP. Further studies are required to determine the specific receptors that DTFP interacts with and the downstream effects of this interaction. Another area of research is the development of new pharmaceuticals and agrochemicals based on DTFP. Finally, further studies are required to determine the potential toxicity of DTFP and to develop safe handling procedures for the compound.

Conclusion:

In conclusion, DTFP is a chemical compound that has potential applications in various fields of scientific research. The synthesis method of DTFP is well established, and it is widely used in the laboratory for research purposes. DTFP has been shown to have an effect on the central nervous system, and it has been studied for its potential use as a treatment for various neurological disorders. Further research is required to elucidate the mechanism of action of DTFP and to develop new pharmaceuticals and agrochemicals based on the compound.

合成法

The synthesis of DTFP involves the reaction of 3,3-Difluoropiperidine with trifluoromethyl iodide in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields DTFP in high purity. The synthesis method of DTFP is well established, and it is widely used in the laboratory for research purposes.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

3,3-difluoro-4-(trifluoromethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F5N.ClH/c7-5(8)3-12-2-1-4(5)6(9,10)11;/h4,12H,1-3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPMZSMDFXKDOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C(F)(F)F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF5N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2394882.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2394887.png)

![2-[(2-Phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B2394888.png)

![(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2394892.png)

![methyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2394894.png)

![5-(3-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2394895.png)

![2-(2,4-Dinitrophenyl)cyclohexanone O-[(4-fluorophenyl)methyl]oxime](/img/structure/B2394904.png)